Triethylenetetramine tetrahydrochloride

Catalog No.
S3722825
CAS No.
21121-06-2
M.F
C6H19ClN4
M. Wt
182.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethylenetetramine tetrahydrochloride

CAS Number

21121-06-2

Product Name

Triethylenetetramine tetrahydrochloride

IUPAC Name

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;hydrochloride

Molecular Formula

C6H19ClN4

Molecular Weight

182.69 g/mol

InChI

InChI=1S/C6H18N4.ClH/c7-1-3-9-5-6-10-4-2-8;/h9-10H,1-8H2;1H

InChI Key

XPVOJYDIBHYVFL-UHFFFAOYSA-N

SMILES

C(CNCCNCCN)N.Cl

solubility

>32.9 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

C(CNCCNCCN)N.Cl

The exact mass of the compound Trientine HCl is 182.1298243 g/mol and the complexity rating of the compound is 49.7. The solubility of this chemical has been described as >32.9 [ug/mL]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['759164', '158271']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Triethylenetetramine tetrahydrochloride is a chemical compound derived from triethylenetetramine, which is a polyamine characterized by its multiple amine groups. The tetrahydrochloride form appears as a colorless to yellowish crystalline solid and is primarily recognized for its role as a chelating agent, particularly in the treatment of Wilson's disease, a genetic disorder leading to excessive copper accumulation in the body. This compound enhances the solubility and bioavailability of triethylenetetramine, making it effective in medical applications related to copper toxicity management .

The primary chemical reaction involving triethylenetetramine tetrahydrochloride is its chelation of copper ions. The multiple amine groups within the compound form stable complexes with copper, which facilitates its excretion through urine. This mechanism effectively reduces copper accumulation in organs such as the liver and brain, thereby preventing damage associated with Wilson's disease . Additionally, triethylenetetramine tetrahydrochloride has shown interactions with other metal ions, including nickel and cobalt, which may influence both its pharmacological effects and potential side effects.

The main biological activity of triethylenetetramine tetrahydrochloride is its function as a copper chelator. It is utilized clinically to manage Wilson's disease, especially in patients who cannot tolerate penicillamine. The compound promotes urinary excretion of copper, effectively reducing its toxic accumulation in tissues. Clinical trials have also explored its potential in treating heart failure associated with diabetes, indicating broader therapeutic implications beyond copper toxicity management .

Triethylenetetramine tetrahydrochloride can be synthesized through several methods, primarily involving the reaction of ethylenediamine or ethanolamine with ammonia over an oxide catalyst. This process yields various amines, particularly ethylene amines, which are then separated by distillation and sublimation . The synthesis of the tetrahydrochloride salt enhances the solubility and stability of triethylenetetramine for medical applications.

Triethylenetetramine tetrahydrochloride has several significant applications:

  • Medical Use: It is primarily used as a treatment for Wilson's disease, particularly for patients intolerant to penicillamine therapy.
  • Research: It serves as a valuable tool in studies investigating copper metabolism and its role in various diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease.
  • Industrial

Interaction studies have shown that triethylenetetramine tetrahydrochloride interacts effectively with various metal ions beyond copper. These interactions can alter the bioavailability of essential trace metals and necessitate careful monitoring during treatment. For example, its chelation properties may affect the absorption of non-copper cations found in mineral supplements or other oral medications .

Triethylenetetramine tetrahydrochloride shares structural similarities with several other polyamines and chelators. Here are some comparable compounds:

Compound NameStructure TypePrimary UseUnique Features
EthylenediamineBifunctional amineIndustrial applicationsShorter chain than triethylenetetramine
DiethylenetriamineTrifunctional amineEpoxy hardeningHigher reactivity due to more amine groups
PenicillamineDipeptide-like structureWilson's disease treatmentContains a thiol group; different mechanism
N,N,N',N'-Tetramethyl-1,2-ethanediamineTetrafunctional amineLaboratory reagentMore sterically hindered; less reactive

Triethylenetetramine tetrahydrochloride stands out due to its specific selectivity for copper ions and its established medical use in treating Wilson's disease. This specificity differentiates it from other polyamines that may not have such targeted applications .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

5

Exact Mass

182.1298243 g/mol

Monoisotopic Mass

182.1298243 g/mol

Heavy Atom Count

11

Related CAS

4961-40-4

Dates

Last modified: 07-27-2023

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